molecular formula C51H77N7O9S B10800359 McMMAD

McMMAD

Cat. No.: B10800359
M. Wt: 964.3 g/mol
InChI Key: OZUQLKHIIRUJRZ-ZGLOPKFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethyl auristatin D (McMMAD) is a synthetic antineoplastic agent that belongs to the class of auristatins. It is a potent inhibitor of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. This compound is commonly used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of McMMAD involves multiple steps, starting from the natural product dolastatin 10The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to preserve the integrity of the molecule .

Industrial Production Methods

Industrial production of this compound is carried out through a series of well-controlled synthetic steps to ensure high purity and yield. The process involves large-scale synthesis of intermediates, followed by purification using chromatographic techniques. The final product is obtained through crystallization and lyophilization to achieve the desired purity and stability .

Chemical Reactions Analysis

Types of Reactions

McMMAD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its biological activity and pharmacokinetic properties .

Scientific Research Applications

McMMAD has a wide range of scientific research applications, including:

Mechanism of Action

McMMAD exerts its effects by binding to the vinca domain of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are related to cell cycle regulation and apoptosis signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency and specificity as a tubulin inhibitor, making it an ideal cytotoxic payload for ADCs. Its synthetic accessibility and stability also contribute to its widespread use in targeted cancer therapy .

Properties

Molecular Formula

C51H77N7O9S

Molecular Weight

964.3 g/mol

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide

InChI

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35?,37-,38?,39+,44-,45?,46-,47?/m0/s1

InChI Key

OZUQLKHIIRUJRZ-ZGLOPKFWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCCC1C(C(C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O

Origin of Product

United States

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